Many researchers encounter batch variability and cytotoxic solvent requirements when using taxifolin (aglycone) in aqueous biological assays. Engeletin, the 3-O-α-L-rhamnoside of taxifolin, resolves these limitations through its glycosidic bond, enabling stable, filterable solutions without DMSO.
Engeletin is a naturally occurring dihydroflavonol, specifically the 3-O-α-L-rhamnoside of taxifolin (also known as dihydroquercetin). As a member of the flavonoid class, it is recognized for a range of biological activities, including antioxidant and anti-inflammatory properties. Unlike its aglycone, taxifolin, the presence of the rhamnose sugar moiety at the 3-position critically alters its physicochemical properties, which is a key consideration for its procurement and application in experimental and formulation contexts.
Substituting Engeletin with its aglycone, taxifolin, or its stereoisomer, astilbin, is often unviable due to significant differences in their molecular properties. The glycosidic bond and specific stereochemistry of Engeletin are not trivial features; they directly govern aqueous solubility, stability, and bioavailability. For instance, the poor water solubility of taxifolin is a well-documented limitation for its use in aqueous formulations and biological media. Furthermore, these structural differences dictate the molecule's interaction with biological targets and transport proteins, meaning a switch to an analog can lead to fundamentally different pharmacokinetic profiles and downstream biological effects, compromising experimental reproducibility and formulation performance.
A primary procurement driver for Engeletin is its improved utility in aqueous systems compared to its aglycone, taxifolin. Taxifolin is characterized by low water solubility, approximately 1.2 mg/mL, which severely limits its bioavailability and complicates the preparation of aqueous stock solutions for in vitro assays. In contrast, Engeletin's glycoside structure confers enhanced aqueous compatibility, enabling it to be solubilized directly in heated normal saline for in vivo administration, a task challenging for the parent aglycone without co-solvents.
| Evidence Dimension | Aqueous Solubility / Processability |
| Target Compound Data | Solubilizes in heated normal saline for in vivo use. |
| Comparator Or Baseline | Taxifolin (aglycone): Equilibrium solubility of ~1.2 mg/mL in water. |
| Quantified Difference | Qualitatively significant improvement in handling for aqueous biological and formulation media. |
| Conditions | Aqueous media (water, saline) at physiological-relevant temperatures. |
This enables the creation of formulations and experimental solutions with reduced reliance on organic solvents like DMSO, minimizing potential artifacts in sensitive biological systems.
Beyond generic antioxidant activity, Engeletin has demonstrated specific, potent anti-inflammatory effects in a validated in vivo model. In mice with lipopolysaccharide (LPS)-induced endometritis, intraperitoneal administration of Engeletin at doses of 25, 50, and 100 mg/kg significantly suppressed the activation of the TLR4-mediated NF-κB signaling pathway. This led to a marked reduction in inflammatory mediators such as iNOS and COX-2. This evidence of a specific mechanism of action provides a clear rationale for selecting Engeletin over less-characterized flavonoids for research targeting this pathway.
| Evidence Dimension | Inhibition of NF-κB pathway activation in vivo |
| Target Compound Data | Significant, dose-dependent reduction of inflammatory markers at 25-100 mg/kg. |
| Comparator Or Baseline | LPS-treated control group (no compound). |
| Quantified Difference | Markedly reduces LPS-increased myeloperoxidase activity and production of iNOS and COX-2. |
| Conditions | LPS-induced endometritis mouse model; intraperitoneal injection. |
This provides confidence in using Engeletin as a specific tool compound to probe the NF-κB pathway in vivo, a level of evidence not available for many generic flavonoid analogs.
The intestinal absorption of Engeletin is mechanistically distinct from its aglycone, taxifolin. Experimental data shows taxifolin has low apparent permeability (Papp) in Caco-2 cell models, with evidence that its transport is limited by efflux pumps like P-glycoprotein. While Engeletin also exhibits low overall bioavailability, its transport is governed by the properties of a larger, glycosylated molecule, making it a more relevant substrate for studying the specific absorption pathways of flavonoid glycosides. The choice between the two depends on whether the research goal is to study aglycone or glycoside pharmacokinetics.
| Evidence Dimension | Apparent Permeability (Papp) in Caco-2 model |
| Target Compound Data | Characterized by low bioavailability in vivo, indicative of low permeability. |
| Comparator Or Baseline | Taxifolin & Astilbin: Low Papp values; secretory direction Papp > absorptive direction Papp, suggesting active efflux. |
| Quantified Difference | Mechanistically distinct transport profiles (aglycone vs. glycoside). |
| Conditions | In vitro Caco-2 human intestinal cell monolayer model. |
This distinction is critical for pharmacokinetic studies, justifying the procurement of Engeletin specifically for research on the absorption and metabolism of dietary flavonoid glycosides.
For developing clear, stable aqueous solutions for cell culture media or cosmetic serums. Engeletin's enhanced handling properties in aqueous buffers allow for higher, more reproducible concentrations without the use of potentially cytotoxic organic solvents required for its aglycone, taxifolin.
As a well-characterized tool compound for in vivo studies investigating inflammatory conditions. Its demonstrated ability to specifically inhibit the TLR4/NF-κB pathway at defined doses provides a reliable basis for mechanistic research that would be less certain with a generic antioxidant.
For ADME and pharmacokinetic research focused on differentiating the intestinal absorption, metabolism, and efflux mechanisms of flavonoid glycosides versus their aglycones. Engeletin serves as a precise substrate for investigating these glycoside-specific pathways.